

# physicochemical properties of 3-Chloro-4-methoxyaniline

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## Compound of Interest

Compound Name: 3-Chloro-4-methoxyaniline

Cat. No.: B1194202

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An In-depth Technical Guide to the Physicochemical Properties of **3-Chloro-4-methoxyaniline**

## Introduction

**3-Chloro-4-methoxyaniline**, also known as 3-chloro-p-anisidine, is an aromatic organic compound with the chemical formula  $C_7H_8ClNO$ .<sup>[1]</sup> It is classified as a substituted aniline and an aromatic ether.<sup>[1][2]</sup> This compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.<sup>[3]</sup> Notably, it is also recognized as a metabolite of the herbicide chlorpropham, which has implications for environmental and toxicological studies.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Chloro-4-methoxyaniline**, detailed experimental protocols for their determination, and an exploration of its metabolic context and reactivity. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Physicochemical Properties

The fundamental physicochemical properties of **3-Chloro-4-methoxyaniline** are summarized below. These properties are essential for its handling, characterization, and application in various chemical processes.

Table 1: General and Physical Properties of **3-Chloro-4-methoxyaniline**

Property	Value
CAS Number	5345-54-0[4]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO[4]
Molecular Weight	157.60 g/mol [4]
Appearance	Off-white, yellowish to green or brown flakes; Pale yellow crystal[2][3]
Melting Point	50-55 °C[4]
Boiling Point	~200 °C (estimate)[3]
Density	~1.1760 g/cm <sup>3</sup> (estimate)[2]
Vapor Pressure	0.00659 mmHg at 25 °C[3]
Flash Point	>110 °C (>230 °F)[3]
Refractive Index	~1.5430 (estimate)[3]

Table 2: Chemical and Spectroscopic Identifiers

Property	Value / Identifier
IUPAC Name	3-chloro-4-methoxyaniline[1]
SMILES	<chem>COC1ccc(N)cc1Cl</chem> [4]
InChI	InChI=1S/C <sub>7</sub> H <sub>8</sub> ClNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3[4]
pKa	4.14 ± 0.10 (Predicted)[3]
LogP	2.9 (Predicted)
BRN	879162[3]
RTECS Number	BZ6260000[3]

## Experimental Protocols

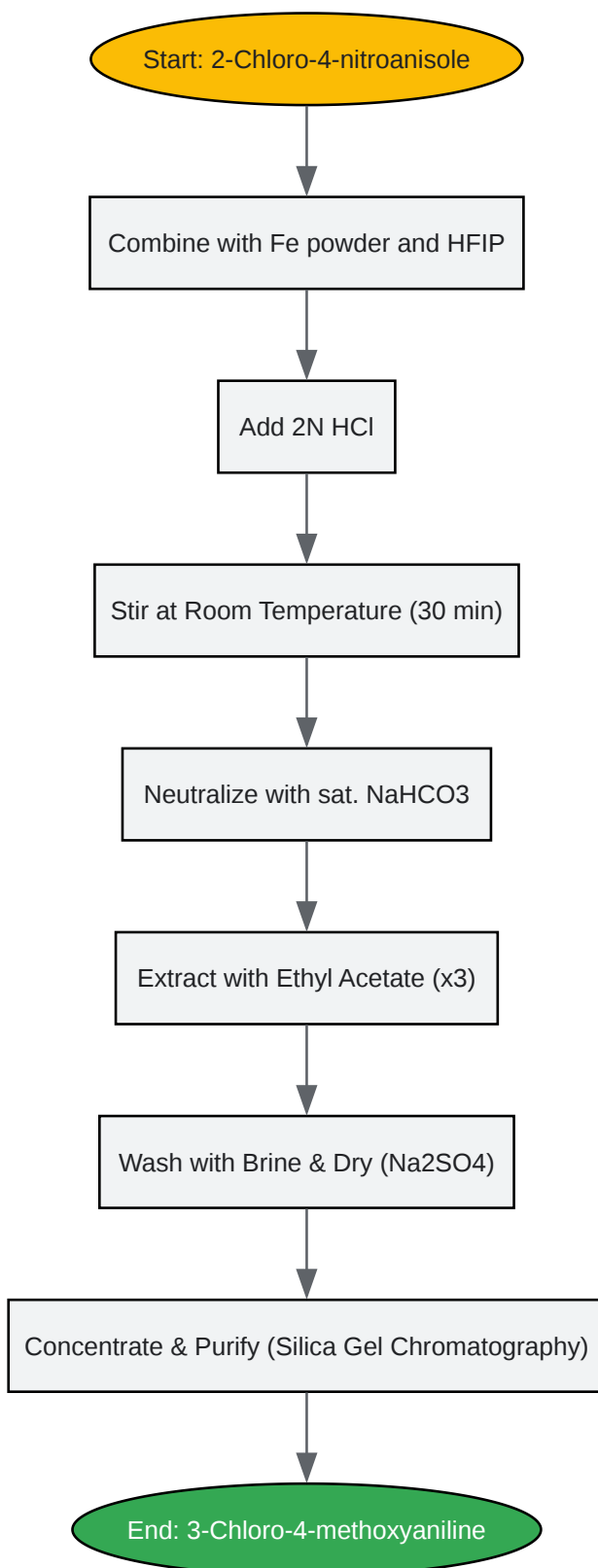
This section provides detailed methodologies for the synthesis of **3-Chloro-4-methoxyaniline** and the experimental determination of its key physicochemical properties.

## Synthesis of 3-Chloro-4-methoxyaniline via Nitro Reduction

A common method for synthesizing substituted anilines is the reduction of the corresponding nitro compound. The following protocol is a representative procedure for the synthesis of **3-Chloro-4-methoxyaniline** from 2-chloro-4-nitroanisole.

Protocol:

- **Reaction Setup:** In a reaction tube or flask, combine the nitro precursor (2-chloro-4-nitroanisole, 1 equivalent), iron powder (5 equivalents), and hexafluoroisopropanol (HFIP, 10 equivalents).[6]
- **Acidification:** Slowly add a 2N aqueous solution of hydrochloric acid (HCl) to the reaction mixture while stirring.[6]
- **Reaction:** Vigorously stir the mixture at room temperature for approximately 30 minutes. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Neutralization:** Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). [6]
- **Extraction:** Extract the product from the aqueous mixture three times with ethyl acetate (EtOAc).[6]
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ). [6]
- **Purification:** Filter the drying agent and concentrate the solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final **3-Chloro-4-methoxyaniline** product.[6]



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Synthesis workflow for **3-Chloro-4-methoxyaniline**.

## Spectroscopic Analysis

Accurate structural elucidation and confirmation are achieved through various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

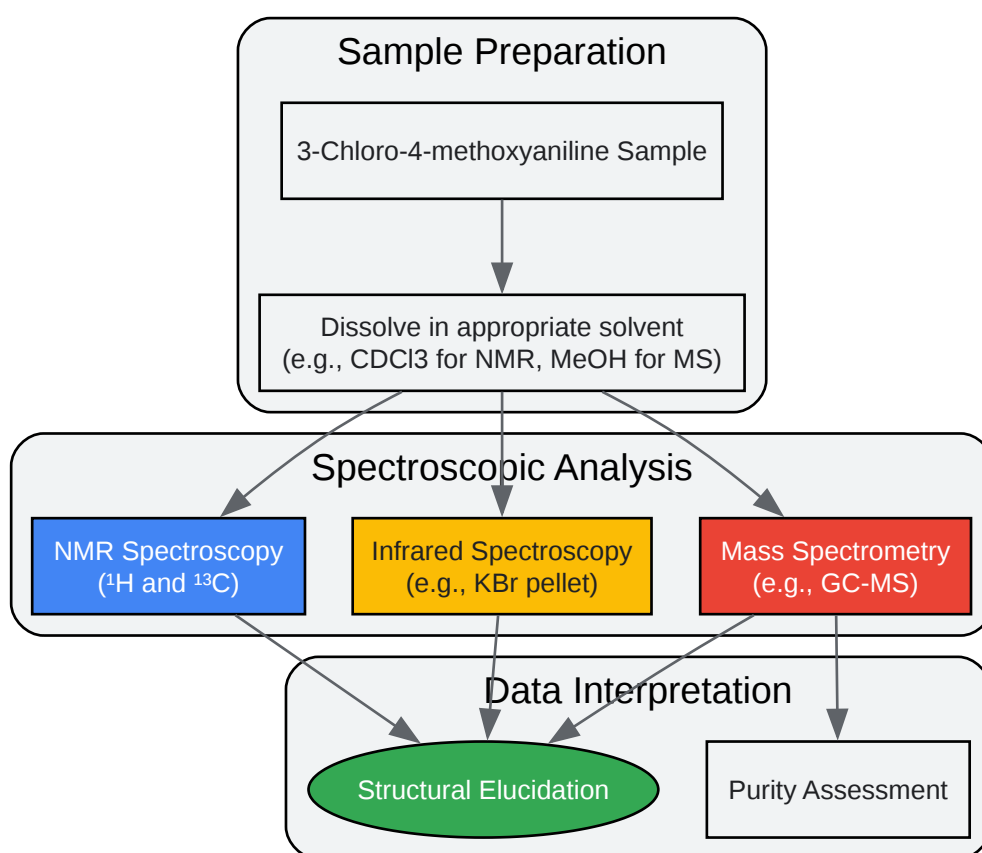
- **Sample Preparation:** Dissolve 5-10 mg of **3-Chloro-4-methoxyaniline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Filter the solution into an NMR tube if any particulate matter is present.
- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the amine protons. The aromatic protons will exhibit splitting patterns influenced by the chloro, methoxy, and amino substituents.
- **<sup>13</sup>C NMR:** The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule.<sup>[7]</sup> The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

### Mass Spectrometry (MS):

- **Sample Preparation:** Prepare a dilute solution of the compound (1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.
- **Analysis:** For Gas Chromatography-Mass Spectrometry (GC-MS), use an electron ionization (EI) source. The mass spectrum will show a molecular ion peak (M<sup>+</sup>) and a characteristic [M+2]<sup>+</sup> peak with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.<sup>[2]</sup>
- **Fragmentation:** Common fragmentation patterns for aromatic amines include the loss of neutral molecules. The molecular ion of **3-Chloro-4-methoxyaniline** would be expected to undergo fragmentation, leading to characteristic daughter ions that can be used for structural confirmation.<sup>[8]</sup>

### Infrared (IR) Spectroscopy:

- **Sample Preparation:** For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared on a salt plate.
- **Analysis:** The IR spectrum will show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and methoxy group, C=C stretching for the aromatic ring, C-O stretching for the ether linkage, and a C-Cl stretching vibration.



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Workflow for spectroscopic analysis.

## Metabolism and Toxicological Pathways

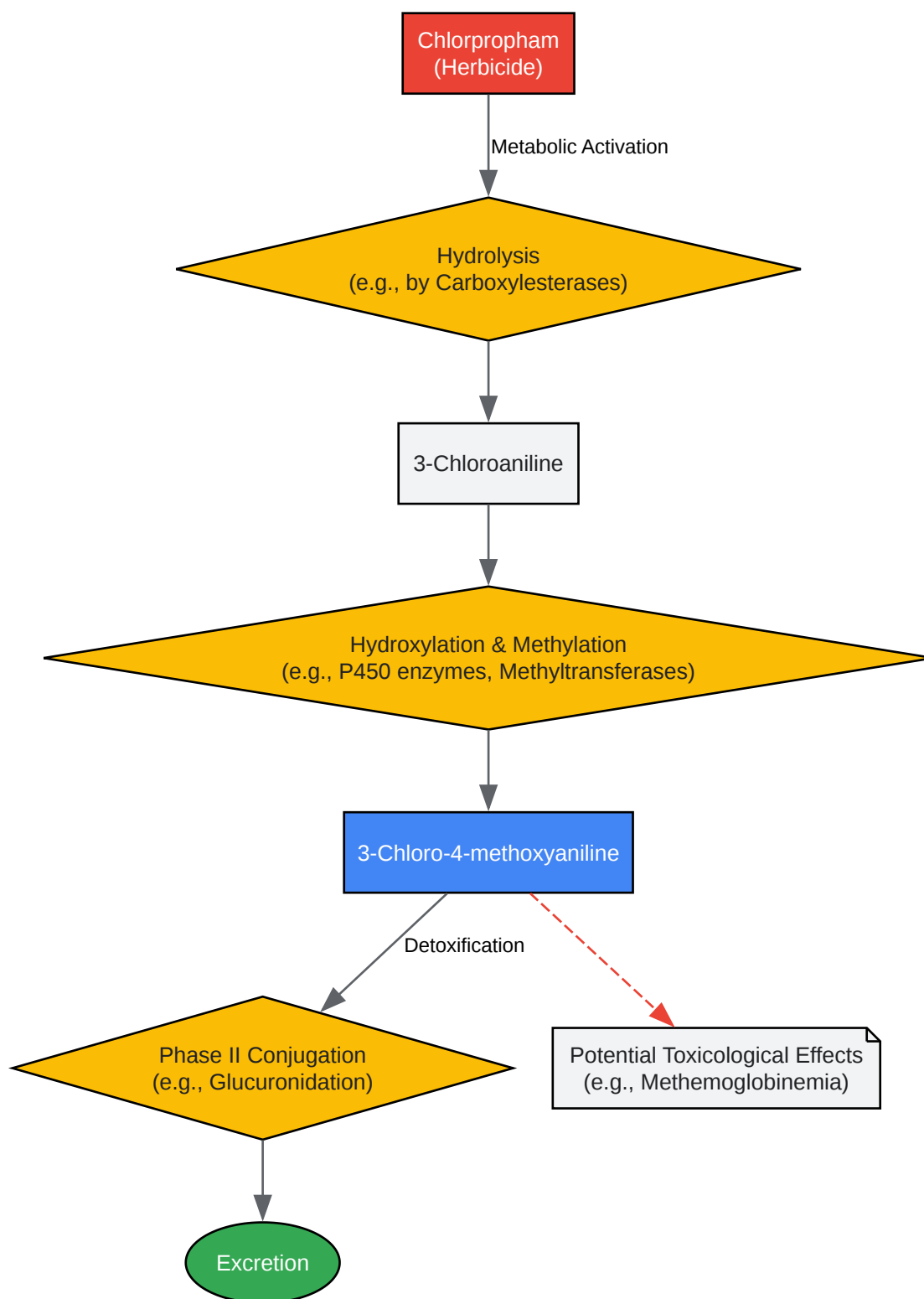
**3-Chloro-4-methoxyaniline** is a known metabolite of the herbicide chlorpropham.

Understanding its formation and potential biological activity is crucial for toxicological

assessment.

**Metabolic Pathway of Chlorpropham:** Chlorpropham is metabolized in various organisms, including plants and microbes, through hydrolysis to yield 3-chloroaniline. While **3-Chloro-4-methoxyaniline** is also a recognized metabolite, the exact enzymatic pathway for the methoxy group addition in conjunction with the chloroaniline structure is a subject of specific metabolic studies. Generally, aniline derivatives can undergo various biotransformations.

**Toxicology:** As a substituted aniline, **3-Chloro-4-methoxyaniline** is expected to have toxicological properties characteristic of this class of compounds. It is classified as harmful if swallowed.[1][9] The primary toxic effect of many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[9] The metabolism of chloroanilines can lead to the formation of reactive intermediates that may exert toxic effects.



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Metabolic pathway of Chlorpropham to **3-Chloro-4-methoxyaniline**.



## Reactivity and Stability

- **Stability:** The compound is generally stable under normal conditions. However, like many anilines, it may be sensitive to prolonged exposure to air and light, which can cause it to darken.[5]
- **Incompatibilities:** **3-Chloro-4-methoxyaniline** is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5]
- **Hazardous Decomposition:** When heated to decomposition, it may release toxic fumes of nitrogen oxides (NO<sub>x</sub>), carbon oxides, and hydrogen chloride gas.[3]

## Safety and Handling

### Hazard Classification:

- **GHS Classification:** Acute Toxicity, Oral (Category 4).[1] The signal word is "Warning" with the hazard statement H302: Harmful if swallowed.[4][9]

### Personal Protective Equipment (PPE):

- **Eye/Face Protection:** Wear tightly fitting safety goggles.[9]
- **Skin Protection:** Use impervious clothing and protective gloves.[9]
- **Respiratory Protection:** In case of dust formation or inadequate ventilation, use a suitable particulate respirator (e.g., N95).[4]

### Handling and Storage:

- **Handling:** Avoid breathing dust and contact with skin and eyes. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][9]
- **Storage:** Store in a cool, dry, and well-ventilated place. Keep containers securely sealed. Store separately from incompatible materials and food raw materials.[3]

## Conclusion

**3-Chloro-4-methoxyaniline** is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic chemistry reactions, and its characterization can be thoroughly performed using modern spectroscopic techniques. As a metabolite of the herbicide chlorpropham, its environmental fate and toxicological profile are of significant interest. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this compound, ensuring its safe and effective use in research and development.

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## References

- 1. chembk.com [chembk.com]
- 2. 3-Chloro-4-methoxyaniline | C<sub>7</sub>H<sub>8</sub>ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-Chloro-4-methoxyaniline 97 5345-54-0 [sigmaaldrich.com]
- 6. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Chloro-4-methoxyaniline(5345-54-0) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-Chloroaniline | C<sub>6</sub>H<sub>6</sub>ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
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